molecular formula C12H17NO B7816154 2-Phenoxycyclohexan-1-amine

2-Phenoxycyclohexan-1-amine

Cat. No.: B7816154
M. Wt: 191.27 g/mol
InChI Key: BGJCAFDTQVYZEX-UHFFFAOYSA-N
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Description

2-Phenoxycyclohexan-1-amine is an organic compound with the molecular formula C₁₂H₁₇NO. It is a cyclohexane derivative where a phenoxy group is attached to the first carbon and an amine group is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxycyclohexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexanone oxime with phenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phenoxy group on the cyclohexane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of phenoxy-substituted cyclohexanone. This method ensures high yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenoxycyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxycyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxycyclohexan-1-amine is unique due to the presence of both phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-phenoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCAFDTQVYZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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